3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
3-[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]-2H-CHROMEN-2-ONE is a heterocyclic compound that features a unique combination of pyridine, oxadiazole, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]-2H-CHROMEN-2-ONE typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Coupling with Chromenone: The oxadiazole intermediate can then be coupled with a chromenone derivative through various coupling reactions such as Suzuki-Miyaura coupling or other palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the oxadiazole or chromenone moieties.
Substitution: The pyridyl and oxadiazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridyl or oxadiazole rings.
Scientific Research Applications
3-[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]-2H-CHROMEN-2-ONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs due to its unique structural features and potential biological activities.
Materials Science: It can be used in the development of new materials with specific electronic, optical, or catalytic properties.
Coordination Chemistry: The compound can act as a ligand in the formation of coordination complexes with various metal ions, which can be used in catalysis, sensing, and other applications.
Mechanism of Action
The mechanism of action of 3-[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-pyridyl)-1,2,4-oxadiazole: This compound shares the oxadiazole and pyridyl moieties but lacks the chromenone ring.
1,3,4-Oxadiazole Derivatives: These compounds have similar oxadiazole rings but differ in the substitution patterns and additional functional groups.
Uniqueness
3-[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]-2H-CHROMEN-2-ONE is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H9N3O3 |
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Molecular Weight |
291.26 g/mol |
IUPAC Name |
3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C16H9N3O3/c20-16-12(9-11-3-1-2-4-13(11)21-16)15-18-14(19-22-15)10-5-7-17-8-6-10/h1-9H |
InChI Key |
RGIBPTNCRUBQPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=NC=C4 |
Origin of Product |
United States |
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